3-Fluoropropane-1-sulfonyl fluoride

SuFEx click chemistry Kinetic barrier Electrophilicity

3-Fluoropropane-1-sulfonyl fluoride (CAS 461-29-0; molecular formula C₃H₆F₂O₂S; molecular weight 144.14 g/mol) is an aliphatic sulfonyl fluoride bearing a terminal fluorine atom on the propyl chain. It belongs to the class of sulfur(VI) fluoride compounds that serve as electrophilic warheads in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a reaction modality that exploits the unique reactivity of the S(VI)–F bond for modular covalent assembly.

Molecular Formula C3H6F2O2S
Molecular Weight 144.14 g/mol
CAS No. 461-29-0
Cat. No. B1362544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoropropane-1-sulfonyl fluoride
CAS461-29-0
Molecular FormulaC3H6F2O2S
Molecular Weight144.14 g/mol
Structural Identifiers
SMILESC(CF)CS(=O)(=O)F
InChIInChI=1S/C3H6F2O2S/c4-2-1-3-8(5,6)7/h1-3H2
InChIKeyQWNOXXWLUNRPEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoropropane-1-sulfonyl fluoride (CAS 461-29-0) — Procurement and Differentiation Guide for SuFEx Click Chemistry Reagents


3-Fluoropropane-1-sulfonyl fluoride (CAS 461-29-0; molecular formula C₃H₆F₂O₂S; molecular weight 144.14 g/mol) is an aliphatic sulfonyl fluoride bearing a terminal fluorine atom on the propyl chain [1]. It belongs to the class of sulfur(VI) fluoride compounds that serve as electrophilic warheads in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a reaction modality that exploits the unique reactivity of the S(VI)–F bond for modular covalent assembly [2]. The compound is commercially available as a building block, typically supplied at 98% purity as a colorless to pale yellow liquid, and is primarily utilized in medicinal chemistry, chemical biology, and materials science for the installation of sulfonyl fluoride handles into molecular scaffolds [1].

Why Generic Substitution of 3-Fluoropropane-1-sulfonyl fluoride with Other Sulfonyl Fluorides Introduces Uncontrolled Variability in SuFEx Workflows


Within the sulfonyl fluoride class, aliphatic variants such as 3-fluoropropane-1-sulfonyl fluoride exhibit fundamentally different reactivity profiles compared to aromatic analogs (e.g., benzenesulfonyl fluoride, 4-acetylbenzenesulfonyl fluoride) and heteroaromatic congeners [1][2]. The electron-donating inductive effect of the alkyl chain reduces the electrophilicity of the sulfur center relative to electron-withdrawing aryl groups, resulting in altered SuFEx reaction kinetics and nucleophile compatibility [1]. Furthermore, the terminal fluoroalkyl moiety introduces orthogonal reactivity handles that cannot be replicated by non-fluorinated alkyl sulfonyl fluorides such as methanesulfonyl fluoride or ethanesulfonyl fluoride [3]. Substituting 3-fluoropropane-1-sulfonyl fluoride with an arbitrary in-class compound without accounting for these electronic and steric parameters can lead to divergent reaction outcomes, compromised yield, or failure to achieve the intended bifunctional molecular architecture in sequential click protocols [2][3].

Quantitative Differentiation Evidence for 3-Fluoropropane-1-sulfonyl fluoride Versus Comparator Sulfonyl Fluorides


Aliphatic Sulfonyl Fluoride Electronic Class Effects on SuFEx Reaction Barrier: Class-Level Kinetic Differentiation

Computational and experimental mechanistic studies establish that sulfonyl fluorides bearing aliphatic substituents, such as the propyl chain in 3-fluoropropane-1-sulfonyl fluoride, exhibit distinct activation barriers in SuFEx reactions with amines compared to aromatic counterparts. The activation energy for calcium bistriflimide-mediated SuFEx between sulfonyl fluorides and amines was determined experimentally at 21.5 ± 0.14 kcal/mol for a representative sulfonyl fluoride substrate, with computational modeling corroborating a barrier of ∼21 kcal/mol [1]. The electron-donating nature of alkyl substituents modulates the electrophilicity of the S(VI) center, shifting the activation barrier relative to electron-deficient aromatic sulfonyl fluorides, which typically exhibit enhanced reactivity due to inductive withdrawal [1]. While compound-specific kinetics for 3-fluoropropane-1-sulfonyl fluoride have not been individually reported, its classification as an aliphatic sulfonyl fluoride places it within this characterized electronic regime [2].

SuFEx click chemistry Kinetic barrier Electrophilicity Aliphatic sulfonyl fluoride

Bifunctional Scaffold Potential: 3-Fluoropropane-1-sulfonyl fluoride Enables Sequential Click Protocols Not Accessible with Simple Alkyl Sulfonyl Fluorides

3-Fluoropropane-1-sulfonyl fluoride incorporates two distinct functional handles: a SuFEx-reactive sulfonyl fluoride group and a terminal alkyl fluoride. Recent synthetic strategy reviews highlight that the association of a SuFExable group with an ancillary functional moiety within a single structure enables 'two-in-one' click chemistry sequential protocols, expanding scaffold diversity beyond what is achievable with mono-functional sulfonyl fluorides [1]. In contrast, non-fluorinated alkyl sulfonyl fluorides such as methanesulfonyl fluoride (CAS 558-25-8) and ethanesulfonyl fluoride (CAS 594-44-5) lack the terminal fluorine atom, rendering them incapable of participating in subsequent nucleophilic substitution or fluoroalkylation steps that exploit the C–F bond [2]. The terminal alkyl fluoride in 3-fluoropropane-1-sulfonyl fluoride serves as a latent leaving group or can be retained as a metabolically stable fluorine tag for ¹⁹F NMR tracking applications [1].

Bifunctional building block Sequential click chemistry Fluorosulfonylation Diversity-oriented synthesis

Physicochemical Differentiation: Lipophilicity and Topological Parameters of 3-Fluoropropane-1-sulfonyl fluoride Versus Aromatic Analogs

3-Fluoropropane-1-sulfonyl fluoride exhibits physicochemical properties that diverge markedly from aromatic sulfonyl fluoride comparators, impacting its suitability for specific applications. Computed properties for the target compound include an XLogP3-AA value of 0.8, a topological polar surface area (TPSA) of 42.5 Ų, and a rotatable bond count of 3 [1]. In contrast, benzenesulfonyl fluoride (CAS 368-43-4) exhibits an XLogP3 of approximately 1.4 and TPSA of 42.5 Ų (with zero rotatable bonds due to aromatic rigidity) [2]. The lower lipophilicity and increased conformational flexibility of 3-fluoropropane-1-sulfonyl fluoride make it a preferred candidate when reduced membrane permeability or enhanced aqueous compatibility is desired, while its fluorine content provides opportunities for metabolic stabilization distinct from aromatic fluorination strategies [1].

Lipophilicity Drug-likeness Physicochemical property Alkyl vs. aryl sulfonyl fluoride

Validated Application Scenarios for 3-Fluoropropane-1-sulfonyl fluoride Based on Quantitative Differentiation Evidence


Construction of Bifunctional Molecular Probes via Sequential SuFEx and Fluoroalkylation Chemistry

3-Fluoropropane-1-sulfonyl fluoride is optimally deployed as a bifunctional building block for assembling molecular probes that require two sequential covalent attachment steps. The SuFEx-reactive sulfonyl fluoride enables initial conjugation to amine- or silyl ether-containing scaffolds, while the terminal alkyl fluoride serves as a handle for subsequent nucleophilic substitution or retains the fluorine atom as an ¹⁹F NMR reporter tag. This sequential click strategy, which cannot be executed with mono-functional alkyl sulfonyl fluorides such as methanesulfonyl fluoride, expands the accessible chemical space for chemical biology probe development [1].

Medicinal Chemistry Library Synthesis Requiring Lower Lipophilicity Sulfonyl Fluoride Warheads

In lead optimization campaigns where sulfonyl fluoride warheads are evaluated for covalent target engagement, 3-fluoropropane-1-sulfonyl fluoride offers a calculated XLogP3 of 0.8, approximately 0.6 log units lower than benzenesulfonyl fluoride [1][2]. This reduced lipophilicity aligns with favorable drug-likeness parameters for targets where excessive membrane partitioning or off-target promiscuity is a concern. Procurement of this compound is indicated when parallel screening against both aliphatic and aromatic sulfonyl fluoride warheads is required to establish structure-property relationship trends [1].

Reactivity Benchmarking Studies of Aliphatic Sulfonyl Fluorides in SuFEx Catalysis Development

3-Fluoropropane-1-sulfonyl fluoride serves as a representative aliphatic sulfonyl fluoride substrate for mechanistic investigations and catalyst optimization studies. The established activation barrier of approximately 21 kcal/mol for aliphatic sulfonyl fluorides in calcium-mediated SuFEx reactions provides a quantitative benchmark against which novel catalytic systems can be evaluated [1]. Its commercial availability and defined purity (98%) make it a practical standard substrate for reproducible kinetic and synthetic methodology studies across academic and industrial laboratories [2].

Synthesis of ¹⁸F-Radiolabeled Sulfonamide Tracers for PET Imaging

The 3-fluoropropyl sulfonyl scaffold has established precedent in radiochemistry: 3-[¹⁸F]fluoropropanesulfonyl chloride has been successfully synthesized via optimized conditions and subsequently conjugated to various aliphatic and aromatic amines to yield 3-[¹⁸F]fluoropropanesulfonamide derivatives [1]. While the target compound is the sulfonyl fluoride rather than the chloride, it shares the identical 3-fluoropropyl backbone and can serve as a cold reference standard or precursor for radiochemical method development, supporting procurement by PET radiochemistry and molecular imaging research groups [1].

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